Coprostane

説明

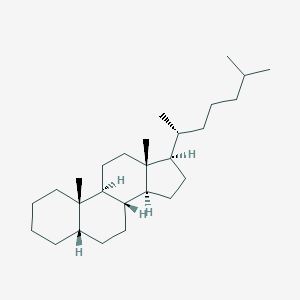

Structure

3D Structure

特性

IUPAC Name |

(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIIAYQZJNBULGD-CJPSHIORSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501025616 |

Source

|

| Record name | Coprostane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index], Solid |

Source

|

| Record name | Coprostane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13287 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 5beta-Cholestane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0303827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

481-20-9 |

Source

|

| Record name | 5β-Cholestane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coprostane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coprostane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COPROSTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P255N992E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure of Coprostane

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analytical protocols related to this compound.

Core Chemical Structure and Properties

This compound, also known as 5β-cholestane, is a saturated steroid and a fundamental core structure for a variety of biologically important molecules.[1][2] It is a stereoisomer of cholestane (B1235564) and is characterized by the cis-fusion of its A and B rings.[1][3]

Chemical Identity

-

IUPAC Name: (5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene[3]

-

Synonyms: 5β-Cholestane, β-Cholestane, Pseudocholestane[3]

-

CAS Number: 481-20-9[3]

Physicochemical Properties

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Melting Point | 72 °C | [5] |

| Boiling Point (estimated) | 437.07 °C | [5] |

| Solubility | Insoluble in water; Soluble in organic solvents | [4] |

| Appearance | White to off-white crystalline powder or solid | [4] |

Chemical Structure Visualization

Experimental Protocols

Synthesis of this compound

A plausible synthesis of this compound can be adapted from the synthesis of its isomers, such as cholestane, starting from cholesterol. A common route involves the reduction of cholestanone.

Methodology:

-

Oxidation of Cholesterol: Cholesterol is oxidized to cholest-5-en-3-one using an oxidizing agent like pyridinium (B92312) chlorochromate (PCC) in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂).

-

Reduction to Cholestanone: The resulting cholest-5-en-3-one is then catalytically hydrogenated to yield a mixture of cholestanone and coprostanone. The ratio of the products can be influenced by the choice of catalyst and reaction conditions.

-

Isomer Separation: The mixture of cholestanone and coprostanone is separated using column chromatography.

-

Wolff-Kishner or Clemmensen Reduction: Coprostanone is then reduced to this compound. The Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) or the Clemmensen reduction (using zinc amalgam and hydrochloric acid) can be employed to remove the carbonyl group.

-

Purification: The final product, this compound, is purified by recrystallization or column chromatography.

Analytical Protocols for Structural Elucidation

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules like this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

1D NMR (¹H and ¹³C):

-

Acquire a ¹H NMR spectrum to determine the number and types of proton environments.

-

Acquire a ¹³C NMR spectrum to identify the number of unique carbon atoms.

-

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning the quaternary carbons and piecing together the steroid backbone.

-

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, baseline correction) and interpret the spectra to assign all proton and carbon signals, confirming the structure and stereochemistry of this compound.

2.2.2. Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal.

-

Ionization: Use a suitable ionization technique, typically Electron Ionization (EI) for GC-MS.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion.

-

Data Analysis: The resulting mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z 372.67) and characteristic fragment ions that can be used to confirm the structure.

2.2.3. Gas Chromatography (GC)

GC is used to assess the purity of this compound and can be coupled with MS for identification.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane).

-

Injection: Inject a small volume of the sample into the GC instrument.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column. Separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column wall.

-

Detection: A detector (e.g., Flame Ionization Detector - FID) at the end of the column measures the amount of the compound as it elutes. The retention time is a characteristic property of the compound under specific GC conditions.

Biological Significance and Formation

This compound is a significant biomarker in environmental and geological studies. It is formed in the gut of higher animals by the bacterial reduction of cholesterol.[4] Its presence in environmental samples, such as water and sediments, is an indicator of fecal contamination.

The formation of coprostanol (a derivative of this compound) from cholesterol involves a series of enzymatic reactions by gut microflora. Coprostanol is then further reduced to this compound.

References

An In-depth Technical Guide to Coprostane as a Biomarker for Fecal Contamination

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of coprostane (5β-cholestane) as a specific chemical biomarker for detecting and quantifying fecal contamination in environmental samples. It covers the biochemical formation of this compound, detailed analytical protocols, and data interpretation for robust environmental monitoring and assessment.

Introduction: The Need for Specific Fecal Biomarkers

Traditional monitoring of fecal pollution has relied on microbial indicators such as fecal coliforms and E. coli. While valuable, these indicators can be limited by their variable survival rates in different environmental conditions and potential for regrowth, which can lead to inaccurate assessments of recent contamination events.

Chemical biomarkers offer a more stable and specific alternative. Fecal sterols, and specifically this compound, are produced in the gut of higher mammals and are more resistant to environmental degradation than microbial indicators.[1][2] This persistence allows for a more reliable and time-integrated signal of fecal contamination in various matrices, including water and sediments.[1]

This compound: A Core Fecal Biomarker

This compound is a saturated sterol, or stanol, that is a metabolic product of cholesterol. Its primary source in the environment is the feces of higher mammals, particularly humans, making it a highly specific indicator of sewage contamination.

2.1. Biochemical Formation Pathway

The formation of this compound occurs in the anaerobic environment of the lower intestine through the microbial transformation of cholesterol. While multiple pathways have been proposed, the predominant route is an indirect pathway involving key intermediates.[3][4][5]

The process begins with dietary cholesterol, which is converted by gut microbiota into coprostanol, the most abundant fecal sterol in human feces.[3][6] A smaller fraction of this coprostanol is further reduced to this compound. The generally accepted indirect pathway is as follows:

-

Oxidation/Isomerization: Cholesterol is first converted to 4-cholesten-3-one (B1668897).[3][7]

-

Reduction to Coprostanone: 4-cholesten-3-one is then reduced to form the intermediate coprostanone (5β-cholestan-3-one).[3][7]

-

Reduction to Coprostanol: Coprostanone is subsequently reduced to coprostanol (5β-cholestan-3β-ol).[3]

-

Final Conversion to this compound: Coprostanol undergoes dehydroxylation to form this compound (5β-cholestane).

Experimental Protocols for this compound Analysis

The accurate quantification of this compound requires a multi-step analytical approach involving sample preparation, extraction, clean-up, and instrumental analysis. The following sections detail a typical workflow for sediment or soil samples.

3.1. Sample Preparation

-

Objective: To prepare a homogenous and dry sample suitable for solvent extraction.

-

Methodology:

-

Samples (e.g., sediment, soil) are freeze-dried to remove water content.

-

The dried sample is ground into a fine powder using a mortar and pestle to ensure homogeneity.

-

The powdered sample is sieved to obtain a uniform particle size.

-

3.2. Extraction of Fecal Sterols

-

Objective: To extract lipids, including this compound, from the solid sample matrix.

-

Methodology (Soxhlet Extraction): [8]

-

A known quantity of the dried, homogenized sample (e.g., 5-10 g) is placed into a cellulose (B213188) extraction thimble.

-

An internal standard (e.g., 5α-cholestane) is added to the sample to correct for procedural losses.

-

The thimble is placed in a Soxhlet extractor.

-

The sample is extracted for 8-12 hours with a suitable solvent mixture, such as dichloromethane (B109758) (DCM) or a DCM/methanol (B129727) blend.[9] Pressurized Liquid Extraction (PLE) is a faster alternative that uses less solvent.[10]

-

3.3. Saponification and Purification (Clean-up)

-

Objective: To hydrolyze esterified sterols and remove interfering fatty acids.

-

-

The solvent from the total lipid extract is evaporated under a gentle stream of nitrogen.

-

The residue is redissolved in a solution of potassium hydroxide (B78521) (KOH) in methanol (e.g., 10% KOH in methanol).[11]

-

The mixture is refluxed or heated (e.g., at 80-100°C) for 1-2 hours to saponify lipids.[11]

-

After cooling, the non-saponifiable fraction (containing the neutral sterols) is recovered by liquid-liquid extraction with a non-polar solvent like n-hexane.[12]

-

The hexane (B92381) extract is washed with deionized water to remove residual KOH and dried over anhydrous sodium sulfate.

-

For further purification, the extract can be passed through a solid-phase extraction (SPE) column packed with silica (B1680970) gel to separate the sterol fraction from other non-polar compounds.[8]

-

3.4. Derivatization and Instrumental Analysis

-

Objective: To prepare the sterol extract for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Although this compound itself does not require derivatization, other sterols in the extract (like coprostanol) do. Derivatizing the entire extract is standard practice.

-

-

The purified extract is evaporated to dryness.

-

A silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added to the residue.[9][11]

-

The vial is sealed and heated (e.g., at 70-100°C) for 1 hour to convert hydroxyl groups of other sterols into their more volatile trimethylsilyl (B98337) (TMS) ethers.[11]

-

The derivatized sample is then analyzed by GC-MS.

-

3.5. GC-MS Quantification

-

Instrumentation: A gas chromatograph coupled to a mass selective detector.

-

Procedure:

-

An aliquot of the derivatized sample is injected into the GC.

-

The compounds are separated on a capillary column (e.g., HP-5MS).[9]

-

The mass spectrometer is operated in Single Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for target compounds.[13]

-

This compound is identified by its specific retention time and characteristic mass fragments. Quantification is performed by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve.

-

Data Presentation and Interpretation

Quantitative data on this compound concentrations are crucial for assessing the extent of fecal contamination. The values can vary significantly depending on the proximity to the pollution source and the environmental matrix.

Table 1: Typical Concentrations of this compound in Various Environmental Matrices

| Sample Matrix | Concentration Range (ng/g dry weight) | Contamination Level | Reference |

| Raw Sewage Sludge | 50,000 - 1,500,000 | High | [14] |

| Contaminated Harbor Sediments | 1,000 - 50,000 | High | [15] |

| River Sediments (Urban Influence) | 100 - 5,000 | Moderate | [14] |

| Estuarine Sediments (Moderate Input) | 50 - 1,000 | Low to Moderate | [16] |

| Pristine/Uncontaminated Sediments | < 20 | Background | [16] |

4.1. Diagnostic Ratios

To distinguish between sources of fecal matter (e.g., human vs. herbivore) and to assess the degree of sewage treatment, ratios of different fecal sterols are often used. The ratio of (coprostanol + epicoprostanol) to 5β-stigmastanol can help differentiate human and herbivore sources. A high coprostanol to cholesterol ratio can indicate raw, untreated sewage.

Conclusion

This compound is a robust and specific biomarker for tracing human fecal contamination in the environment. Its resistance to degradation provides a reliable, time-integrated measure of pollution that complements traditional microbiological methods. The analytical workflow, though rigorous, provides high-quality, quantifiable data essential for environmental forensics, water quality management, and public health risk assessment. The methodologies and data presented in this guide serve as a technical foundation for researchers and scientists employing fecal sterol analysis in their work.

References

- 1. Faecal biomarkers can distinguish specific mammalian species in modern and past environments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cholesterol-to-Coprostanol Conversion by the Gut Microbiota: What We Know, Suspect, and Ignore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Mechanism of cholesterol reduction to coprostanol by Eubacterium coprostanoligenes ATCC 51222 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Combined quantification of faecal sterols, stanols, stanones and bile acids in soils and terrestrial sediments by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. An efficient diethyl ether-based soxhlet protocol to quantify faecal sterols from catchment waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Concentrations and source identification of PAHs, alkyl-PAHs and other organic contaminants in sediments from a contaminated harbor in the Laurentian Great Lakes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantification of Sterol and Triterpenol Biomarkers in Sediments of the Cananéia-Iguape Estuarine-Lagoonal System (Brazil) by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

The Intestinal Crucible: A Technical Guide to the Microbial Forging of Coprostane from Cholesterol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biotransformation of cholesterol to the largely non-absorbable sterol, coprostane, by the gut microbiota represents a significant intersection of microbial metabolism and host physiology. This process, governed by a select community of intestinal bacteria, has implications for cholesterol homeostasis and cardiovascular health. This technical guide provides an in-depth exploration of the origin and formation of this compound in the human gut. It delineates the intricate biochemical pathways, identifies the key microbial players and their enzymatic machinery, and presents detailed experimental protocols for the study of this pivotal metabolic conversion. By offering a comprehensive overview, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate and potentially modulate this important facet of the gut microbiome's influence on human health.

Introduction

Within the anaerobic environment of the human colon, a daily influx of approximately 1 gram of cholesterol from dietary sources, bile, and sloughed intestinal epithelial cells undergoes microbial metabolism.[1] The primary end-product of this transformation is this compound (5β-cholestan-3β-ol), a stereoisomer of cholesterol that is poorly absorbed by the intestinal mucosa.[1][2] The efficiency of this conversion varies significantly among individuals, leading to distinct "high-converter" and "low-converter" phenotypes.[2] High-converters exhibit almost complete transformation of fecal cholesterol to this compound, a trait associated with lower serum cholesterol levels.[2] Conversely, in low-converters, this compound constitutes less than a third of the neutral sterols in feces.[2] This variability is primarily attributed to the composition and metabolic activity of the gut microbiota.[2] Understanding the microbial and enzymatic basis of this compound formation is therefore of considerable interest for the development of novel strategies to manage hypercholesterolemia.

Biochemical Pathways of this compound Formation

The microbial conversion of cholesterol to this compound proceeds via two proposed pathways: a direct reduction pathway and a more extensively documented indirect pathway involving key intermediates.[3][4]

The Indirect Pathway

The indirect pathway is considered the major route for this compound synthesis in the gut and involves a three-step enzymatic process.[4][5]

-

Oxidation and Isomerization: The initial step is the conversion of cholesterol to 4-cholesten-3-one (B1668897). This reaction is catalyzed by a bifunctional enzyme, cholesterol oxidase (E.C. 1.1.3.6) or a 3β-hydroxy-Δ5-steroid dehydrogenase (3β-HSD), which first oxidizes the 3β-hydroxyl group of cholesterol to a 3-keto group, forming 5-cholesten-3-one, and subsequently isomerizes the Δ5 double bond to a Δ4 double bond.[3][5]

-

Reduction of the Δ4 Double Bond: The intermediate, 4-cholesten-3-one, is then reduced at the C4-C5 double bond by a 3-oxo-Δ4-steroid 5β-reductase to yield coprostanone (5β-cholestan-3-one).[1]

-

Reduction of the 3-Keto Group: The final step involves the reduction of the 3-keto group of coprostanone to a 3β-hydroxyl group, forming this compound.[5]

The Direct Pathway

A direct, stereospecific reduction of the 5,6-double bond of cholesterol to form this compound has also been proposed.[1] However, evidence for this pathway is less substantial compared to the indirect route, and the enzymatic machinery involved remains largely uncharacterized.[4]

Diagram of the Cholesterol to this compound Conversion Pathways

Caption: Metabolic pathways for the microbial conversion of cholesterol to this compound in the gut.

Microbial Players and Enzymology

A limited number of anaerobic bacterial species have been identified as capable of converting cholesterol to this compound. These "coprostanoligenic" bacteria are often highly oxygen-sensitive and challenging to culture.[1]

Key Bacterial Genera and Species

-

Eubacterium: Eubacterium coprostanoligenes is a well-characterized cholesterol-reducing bacterium.[6]

-

Bacteroides: Certain species within the Bacteroides genus, such as Bacteroides dorei, have been shown to contribute to this compound formation.[7]

-

Clostridium: Members of the Clostridium genus are also implicated in this metabolic process.[8]

-

Lactobacillus and Bifidobacterium: Some strains of these genera have demonstrated the ability to reduce cholesterol to this compound in vitro.[9]

Recent metagenomic studies have associated phylotypes from the Lachnospiraceae and Ruminococcaceae families with high levels of this compound.[1]

Key Enzymes and Genes

The enzymatic machinery responsible for the indirect pathway is beginning to be elucidated. A key gene, designated ismA (intestinal steroid metabolism A), has been identified and characterized.[8] This gene encodes a 3β-hydroxysteroid dehydrogenase that is believed to catalyze both the initial oxidation/isomerization of cholesterol to 4-cholesten-3-one and the final reduction of coprostanone to this compound.[8]

Quantitative Data on this compound Formation

The conversion of cholesterol to this compound is a hallmark of a healthy gut microbiome in many individuals. The efficiency of this process can be quantified by analyzing the relative concentrations of cholesterol and this compound in fecal samples.

| Parameter | High Converters | Low Converters | Reference |

| Coprostanol as % of total fecal neutral sterols | >66% (almost complete conversion) | <33% | [2] |

| Abundance of cholesterol-metabolizing bacteria (per gram of stool) | >10⁸ | <10⁶ | [2] |

| Fecal pH | Higher | Lower | [10] |

| Fecal dry matter | Higher | Lower | [10] |

Experimental Protocols

Investigating the microbial conversion of cholesterol to this compound requires specialized anaerobic microbiology techniques and analytical chemistry methods.

Isolation and Cultivation of Coprostanoligenic Bacteria

Objective: To isolate and culture anaerobic bacteria from fecal samples capable of converting cholesterol to this compound.

Materials:

-

Fresh fecal sample

-

Anaerobic chamber or jar with gas pack system (e.g., GasPak™)

-

Pre-reduced, anaerobically sterilized (PRAS) media

-

Brain-Heart Infusion (BHI) agar (B569324)/broth supplemented with hemin, vitamin K, and yeast extract

-

Cholesterol-brain agar (CBA) for selective isolation

-

Sterile, anaerobic dilution blanks (e.g., phosphate-buffered saline with a reducing agent like cysteine)

-

Sterile inoculation loops, spreaders, and pipettes

Protocol:

-

Sample Preparation: Homogenize a fresh fecal sample (approximately 1 g) in a sterile, anaerobic dilution blank.

-

Serial Dilution: Perform a series of 10-fold serial dilutions of the fecal slurry in anaerobic dilution blanks.

-

Plating: Plate aliquots of the dilutions onto both non-selective (e.g., supplemented BHI agar) and selective (e.g., CBA) media inside an anaerobic chamber.

-

Incubation: Incubate the plates under strict anaerobic conditions (e.g., 85% N₂, 10% H₂, 5% CO₂) at 37°C for 5-7 days.[11]

-

Colony Selection and Purification: Pick individual colonies and re-streak onto fresh agar plates to obtain pure cultures.

-

Screening for Cholesterol Conversion: Inoculate pure isolates into a suitable broth medium supplemented with cholesterol. After incubation, analyze the culture supernatant for the presence of this compound using GC-MS (see protocol 5.2).

Diagram of the Experimental Workflow for Isolation and Screening

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Cholesterol-to-Coprostanol Conversion | Encyclopedia MDPI [encyclopedia.pub]

- 5. Cholesterol-to-Coprostanol Conversion by the Gut Microbiota: What We Know, Suspect, and Ignore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Germ AI | Eubacterium coprostanoligenes [germai.app]

- 7. Bacteroides dorei Microbiome CRO Services - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 8. researchgate.net [researchgate.net]

- 9. An Integrated Metabolomic and Microbiome Analysis Identified Specific Gut Microbiota Associated with Fecal Cholesterol and Coprostanol in Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Faecal varieties between high- and low-converters of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Environmental Odyssey of Coprostanol: A Technical Guide to its Fate and Transport

For Immediate Release

A comprehensive technical guide detailing the environmental journey of coprostanol, a key indicator of fecal pollution, has been released. This whitepaper offers researchers, scientists, and drug development professionals an in-depth understanding of its persistence, degradation, and movement through various environmental compartments. The guide features extensive quantitative data, detailed experimental protocols, and novel visualizations of its biochemical and analytical pathways.

Coprostanol, a fecal sterol produced in the gut of higher animals through the microbial reduction of cholesterol, serves as a crucial biomarker for tracing sewage contamination in the environment. Its presence in soil, water, and sediment is a direct indicator of anthropogenic pollution. This guide provides a thorough examination of the factors governing its environmental fate and transport, equipping professionals with the knowledge to better assess and manage water quality.

Core Principles: From Gut to Ground

The transformation of cholesterol to coprostanol is primarily a biological process mediated by gut microbiota. Two main pathways have been identified: a direct reduction of the cholesterol double bond and an indirect pathway involving intermediate ketones. This biotransformation is the foundational step in coprostanol's journey into the environment.

Data Presentation: A Quantitative Overview

The environmental behavior of coprostanol is dictated by its physicochemical properties and its interaction with different environmental matrices. The following tables summarize key quantitative data on its degradation and partitioning.

Table 1: Degradation of Coprostanol in a Simulated Sub-tropical Estuarine Environment

| Environmental Matrix | Condition | Degradation/Removal | Time Frame |

| Muddy Sediment | Simulated Pollution Event | 94% Removal | 6 days |

| Sandy Sediment | Simulated Pollution Event | 73% Removal | 6 days |

Data from a microcosm experiment simulating a major sewage pollution event.[1]

Table 2: Half-life of Coprostanol in Different Environmental Conditions

| Condition | Half-life | Persistence |

| Aerobic | Generally < 10 days | Low |

| Anaerobic | Years to centuries | High |

Under anaerobic conditions, coprostanol is highly refractory to degradation.[2]

Table 3: Soil and Sediment Partitioning of Coprostanol

| Parameter | Soil | Sediment | Sand | Mobility Classification |

| Henry Adsorption Coefficient (Kd) (L/kg) | 193.7 | 120.8 | 94.8 | Sub-high adsorbed, slightly mobile |

| Organic Carbon-Normalized Sorption Coefficient (Koc) | - | - | - | Indicates potential for leaching to groundwater |

These values suggest that the adsorption of coprostanol varies with the geological media, with higher adsorption in soil rich in organic matter and clay.[3]

Environmental Fate and Transport: A Deeper Dive

The fate of coprostanol in the environment is a complex interplay of degradation and transport processes.

Degradation:

-

Biotic Degradation: Under aerobic conditions, microbial activity is the primary driver of coprostanol degradation, with a relatively short half-life.[2] In contrast, it is highly persistent in anoxic sediments, making it an excellent long-term indicator of past pollution events.[2]

-

Abiotic Degradation: While biotic processes are dominant, abiotic factors can also play a role, though they are less significant in the overall degradation of this stable molecule.

Transport:

The mobility of coprostanol is largely governed by its partitioning behavior between solid and aqueous phases. Its high octanol-water partition coefficient (log Kow) indicates a strong tendency to adsorb to particulate matter.

-

Sorption: Coprostanol exhibits significant adsorption to soil and sediment, a process influenced by the organic carbon content, clay content, and cation exchange capacity of the solid matrix.[3] The Henry adsorption coefficients (Kd) quantify this partitioning, with higher values indicating stronger binding and lower mobility.[3]

-

Leaching and Runoff: Due to its "slightly mobile" nature, there is a potential for coprostanol to leach from contaminated soils into groundwater, particularly in sandy environments with low organic matter.[3] Surface runoff can also transport coprostanol-laden particles into aquatic ecosystems.

Experimental Protocols: Methodologies for Analysis

The accurate quantification of coprostanol in environmental samples is critical for assessing fecal pollution. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique.

1. Sample Collection and Preparation:

-

Water Samples: Water samples are typically collected in amber glass bottles to prevent photodegradation. The sterols are then extracted from the water using liquid-liquid extraction with a solvent such as hexane (B92381) or chloroform.

-

Sediment and Soil Samples: Sediment and soil samples are often freeze-dried and then extracted using techniques like sonication or pressurized liquid extraction with a solvent mixture (e.g., dichloromethane/methanol).

2. Extraction and Clean-up:

-

The initial extract is concentrated and may undergo a clean-up step to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) with silica (B1680970) gel or alumina (B75360) columns.

3. Derivatization:

-

To improve their volatility and chromatographic behavior, sterols are typically derivatized to form trimethylsilyl (B98337) (TMS) ethers. This is achieved by reacting the extract with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

4. GC-MS Analysis:

-

The derivatized extract is injected into a gas chromatograph coupled to a mass spectrometer. The separation is typically performed on a capillary column (e.g., DB-5ms). The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for coprostanol and other target sterols.

5. Quantification:

-

Quantification is performed using an internal standard method. A known amount of an internal standard (e.g., 5α-cholestane) is added to the sample before extraction. The response of coprostanol is then compared to the response of the internal standard to determine its concentration.

Visualizing the Pathways

To better illustrate the key processes involved in the environmental fate of coprostanol, the following diagrams have been generated using the DOT language.

References

The Paleo-Fecal Record: A Technical Guide to Coprostane Analysis in Environmental Reconstruction

An in-depth guide for researchers, scientists, and drug development professionals on the application of coprostane as a powerful biomarker in paleoenvironmental and archaeological studies.

This technical guide provides a comprehensive overview of the use of this compound, a fecal stanol, as a key biomarker for reconstructing past human and animal population dynamics, understanding paleoenvironmental conditions, and identifying anthropogenic impacts on past ecosystems. With a focus on robust analytical methodologies and clear data interpretation, this document serves as an essential resource for professionals in paleoecology, archaeology, environmental science, and related fields.

Introduction: Unearthing the Past Through Fecal Biomarkers

Paleoenvironmental reconstruction aims to understand past ecosystems and the factors that have shaped them over time.[1][2] Within this field, the analysis of molecular biomarkers preserved in sediment cores has emerged as a powerful tool.[1] Among these, fecal stanols, and particularly this compound (5β-cholestan-3β-ol), offer a direct and quantitative proxy for the presence and relative abundance of mammals, including humans, in a given watershed.[3][4]

This compound is a sterol derivative formed exclusively through the microbial reduction of cholesterol in the anaerobic environment of the vertebrate gut.[5][6] Its high specificity to fecal matter, coupled with its persistence in sedimentary archives for thousands of years, makes it an invaluable tool for tracking population changes, identifying periods of human settlement, and assessing the impact of pastoral activities on the landscape.[3][4][6]

The Geochemical Journey of this compound: From Gut to Sediment

The utility of this compound as a paleoenvironmental proxy is underpinned by its distinct formation pathway and subsequent environmental fate. Understanding this journey is critical for accurate data interpretation.

Biosynthesis in the Vertebrate Gut

The formation of this compound begins with cholesterol, an essential sterol in vertebrates. In the anoxic conditions of the large intestine, gut microbiota metabolize cholesterol into coprostanol.[5][6] This biotransformation is a key reason for this compound's specificity as a fecal biomarker.

Deposition and Preservation in Sediments

Following excretion, this compound is deposited into the environment. Due to its hydrophobic nature, it readily adsorbs to particulate matter and can be transported into lacustrine or marine environments where it settles into the sediment.[7] In anoxic sedimentary conditions, this compound can be preserved for extended periods, providing a long-term record of fecal input into an ecosystem.[6]

The following diagram illustrates the formation and deposition pathway of this compound.

Quantitative Analysis of this compound in Paleoenvironmental Studies

The concentration of this compound in sediment layers provides a quantitative measure of fecal input over time. This data, often presented in nanograms per gram of dry sediment (ng/g), allows for the reconstruction of population dynamics and land-use changes.

Data Presentation

The following tables summarize this compound concentrations from various paleoenvironmental studies, offering a comparative look at different geographical locations and time periods.

| Study Location | Core | Time Period | This compound Concentration (ng/g dry sediment) | Reference |

| Cahokia, Illinois, USA | HORM12 | c. 600-1400 CE | 5 - 150 | [3] |

| Cahokia, Illinois, USA | 15HSL | c. 600-1400 CE | 10 - 200 | [3] |

| Mesoamerican Lakes | Multiple | Modern Sediments | 3 - 3410 | [8] |

| Korean Coastal Waters | Multiple | Modern Sediments | 10 - 530 | [9] |

| Stanol | Average Concentration (ng/g) in Mesoamerican Lakes (excluding Petén Itzá) | Average Concentration (ng/g) in Lake Petén Itzá |

| Coprostanol + Epicoprostanol | 390 ± 500 | 790 ± 980 |

| Stigmastanol | 3500 ± 8180 | 1220 ± 1190 |

| Cholestanol | 630 ± 1140 | 1200 ± 1620 |

| Cholesterol | 960 ± 1710 | 1050 ± 1020 |

| Data from Keenan et al., McGill University[8] |

Experimental Protocols for this compound Analysis

The accurate quantification of this compound requires a meticulous analytical workflow, from sample collection to instrumental analysis. The following sections detail the key steps involved.

Sample Collection and Preparation

-

Sediment Coring : Sediment cores are collected from the study site using appropriate coring equipment to ensure an undisturbed stratigraphic sequence.

-

Sub-sampling : Cores are sectioned at defined intervals (e.g., every 1-2 cm) in a clean laboratory environment to prevent contamination.

-

Freeze-Drying : Sub-samples are freeze-dried to remove water and then homogenized to a fine powder using a mortar and pestle.

Lipid Extraction

Total lipids, including fecal stanols, are extracted from the sediment samples.

-

Solvent Extraction : A known weight of the dried sediment (typically 1-5 g) is subjected to solvent extraction. Common methods include:

-

Soxhlet Extraction : Continuous extraction with a solvent mixture such as dichloromethane (B109758):methanol (B129727) (2:1 v/v) for 24-48 hours.[10]

-

Pressurized Liquid Extraction (PLE) : A more rapid method using solvents like dichloromethane at elevated temperature and pressure.[11]

-

Ultrasonication : Extraction using a solvent mixture (e.g., dichloromethane:methanol) in an ultrasonic bath.[12]

-

-

Internal Standard Addition : A known amount of an internal standard (e.g., 5α-cholestane or non-naturally occurring stanol) is added prior to extraction to correct for procedural losses.

Sample Clean-up and Fractionation

The crude lipid extract is purified to isolate the stanol fraction.

-

Saponification : The extract is saponified using a solution of potassium hydroxide (B78521) in methanol to break down esters and release bound sterols.[10][12]

-

Liquid-Liquid Extraction : The saponified extract is partitioned between a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and an aqueous phase to separate the neutral lipid fraction (containing stanols) from more polar compounds.[10][12]

-

Solid Phase Extraction (SPE) : The neutral lipid fraction is passed through a silica (B1680970) gel SPE cartridge to further purify and isolate the stanol fraction.[10][11]

Derivatization and Instrumental Analysis

-

Derivatization : The hydroxyl group of the stanols is derivatized to a more volatile form for gas chromatography. This is typically achieved by silylating the extract with a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[10][12][13]

-

Gas Chromatography-Mass Spectrometry (GC-MS) : The derivatized sample is injected into a GC-MS system. The gas chromatograph separates the different stanol compounds based on their boiling points and interaction with the capillary column. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, allowing for their identification and quantification based on their characteristic mass spectra and retention times.[10][11][12][14]

The following diagram outlines the general experimental workflow for this compound analysis.

Data Interpretation: From Raw Data to Paleoenvironmental Insights

The interpretation of this compound data involves more than just its absolute concentration. Ratios with other related sterols are crucial for distinguishing between human and herbivore fecal sources and for assessing the diagenetic alteration of the signal.

Key Diagnostic Ratios

-

Coprostanol / (Coprostanol + 5α-Cholestanol) : This ratio helps to distinguish fecal input from the general background of sterol degradation. 5α-cholestanol is a product of microbial degradation of cholesterol in the soil. Higher values of this ratio are indicative of a stronger fecal signal.[3][4]

-

Coprostanol / Epicoprostanol : Epicoprostanol is a stereoisomer of coprostanol that can be formed during diagenesis in the sediment. This ratio can provide insights into the preservation state of the fecal matter.

-

Coprostanol / 5β-Stigmastanol : 5β-stigmastanol is a phytosterol derivative that is abundant in the feces of herbivores. A high coprostanol to 5β-stigmastanol ratio is generally indicative of a human or omnivore source, while a low ratio suggests a predominantly herbivorous input.[6]

Logical Framework for Interpretation

The following decision tree provides a logical framework for the interpretation of fecal stanol data in paleoenvironmental reconstruction.

Conclusion and Future Directions

The analysis of this compound in sedimentary archives has proven to be a robust and reliable method for paleoenvironmental reconstruction. Its ability to provide direct, quantitative evidence of past human and animal populations makes it an indispensable tool for archaeologists, paleoecologists, and environmental scientists. Future research will likely focus on refining analytical techniques to achieve even lower detection limits, expanding the database of fecal stanol profiles from a wider range of animal species, and integrating this compound data with other high-resolution paleo-proxies, such as ancient DNA, to create more comprehensive and nuanced reconstructions of past ecosystems.

References

- 1. digitalatlasofancientlife.org [digitalatlasofancientlife.org]

- 2. Frontiers | Paleoenvironmental reconstruction of the Eocene sediments in the Baiyun sag of the Pearl River Mouth Basin [frontiersin.org]

- 3. schroeder.labs.wisc.edu [schroeder.labs.wisc.edu]

- 4. researchgate.net [researchgate.net]

- 5. A Reassessment of the this compound Biomarker in the Ediacaran With Implications for Dickinsonia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cholesterol-to-Coprostanol Conversion by the Gut Microbiota: What We Know, Suspect, and Ignore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 9. researchgate.net [researchgate.net]

- 10. Combined quantification of faecal sterols, stanols, stanones and bile acids in soils and terrestrial sediments by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Faecal biomarkers can distinguish specific mammalian species in modern and past environments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. GC–MS analysis of soil faecal biomarkers uncovers mammalian species and the economic management of the archeological site "Le Colombare di Negrar" - PMC [pmc.ncbi.nlm.nih.gov]

The Silent Witness: A Technical Guide to Coprostane in Archaeological Science

An in-depth exploration of coprostane as a pivotal biomarker in reconstructing past human activities, for researchers, scientists, and drug development professionals.

This compound (5β-cholestane), a fecal biomarker, has emerged as a powerful tool in archaeological science, offering a molecular window into the lives of past populations. Its remarkable stability in sedimentary archives allows for the detection and quantification of human and animal presence, providing invaluable insights into sanitation practices, population density, and land use patterns over millennia. This technical guide delves into the core principles of this compound analysis, from its biochemical origins to the intricacies of its application in archaeological research.

The Biochemical Foundation: From Cholesterol to this compound

This compound is the geologically stable end-product of coprostanol, a sterol produced in the vertebrate gut through the microbial transformation of cholesterol.[1] The conversion of cholesterol to coprostanol is primarily carried out by anaerobic bacteria residing in the gut.[2][3] This biochemical transformation follows two main pathways:

-

The Direct Pathway: This pathway involves the direct reduction of the double bond at the C5-C6 position of cholesterol to form coprostanol.

-

The Indirect Pathway: In this more complex route, cholesterol is first oxidized to 4-cholesten-3-one, which is then subsequently reduced to coprostanone and finally to coprostanol.[2][3]

The presence and relative abundance of coprostanol and its diagenetic product, this compound, in archaeological sediments are direct indicators of fecal input.[2][4]

Quantitative Insights: this compound Concentrations in Archaeological Contexts

The concentration of this compound and related fecal sterols in archaeological sediments provides a quantitative measure of past fecal contamination. By comparing these concentrations across different sites and stratigraphic layers, archaeologists can infer changes in population size, settlement patterns, and sanitation practices. The ratio of this compound to its isomer, cholestane (B1235564) (5α-cholestane), is often used to distinguish between human and herbivorous animal feces, as human feces typically have a higher this compound to cholestanol (B8816890) ratio.[5]

| Archaeological Site/Context | Sample Type | This compound Concentration (ng/g dry weight) | Cholestane Concentration (ng/g dry weight) | This compound/Cholestane Ratio | Reference |

| Cahokia, USA (pre-Columbian) | Lake Sediment | Varies with population estimates | Not always reported | Used to infer population maxima | White et al. (2018) |

| Amazonian Anthrosols | Soil | Elevated levels detected | Not specified | - | Birk et al. (2012)[6] |

| Neolithic Site, Central Europe | Anthrosol | Elevated levels detected | Not specified | - | Birk et al. (2012)[6] |

| "Le Colombare di Negrar", Italy | Soil | Quantified alongside other sterols | Quantified | Used to identify animal species | Casati et al. (2023)[7] |

Note: This table provides a summary of reported findings. Absolute concentrations can vary significantly based on depositional environment, preservation conditions, and analytical methodology.

Experimental Protocols: A Step-by-Step Guide to this compound Analysis

The analysis of this compound from archaeological sediments is a multi-step process requiring meticulous laboratory procedures to ensure accuracy and prevent contamination. The following is a generalized protocol based on established methodologies.[6][7]

1. Sample Preparation and Lipid Extraction:

-

Sample Collection: Collect sediment samples from well-defined archaeological contexts using clean tools to avoid cross-contamination. Store samples in solvent-rinsed glass jars or high-density polyethylene (B3416737) bags at -20°C until analysis.

-

Freeze-Drying and Homogenization: Lyophilize the sediment samples to remove water and then homogenize using a mortar and pestle.

-

Internal Standard Spiking: Before extraction, spike the samples with a known amount of an internal standard, such as 5α-cholestane-d4 or non-naturally occurring sterols, to allow for quantification.

-

Lipid Extraction: Extract the total lipid fraction from the sediment using an accelerated solvent extractor (ASE) or via ultrasonication with a solvent mixture such as dichloromethane (B109758):methanol (2:1 v/v).[7]

2. Saponification and Fractionation:

-

Saponification: To release esterified sterols, the total lipid extract is saponified by heating with a solution of potassium hydroxide (B78521) in methanol.[6]

-

Fractionation: After saponification, the neutral lipid fraction (containing sterols and stanols) is separated from the acidic fraction (containing bile acids) through liquid-liquid extraction using a non-polar solvent like hexane.

3. Derivatization:

-

To increase their volatility for gas chromatography, the hydroxyl groups of the sterols and stanols are converted to trimethylsilyl (B98337) (TMS) ethers.[2] This is typically achieved by reacting the neutral lipid fraction with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine (B92270) or dichloromethane at an elevated temperature (e.g., 70°C for 1 hour).[7]

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injection: Inject the derivatized sample into a gas chromatograph equipped with a capillary column (e.g., a DB-5MS or equivalent).

-

Separation: The different sterols and stanols are separated based on their boiling points and interaction with the stationary phase of the column as they are carried through by an inert gas (e.g., helium).

-

Detection and Quantification: The separated compounds are then introduced into a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. The abundance of specific ions characteristic of this compound and other target compounds is measured and compared to the internal standard to determine their concentration in the original sample.

Conclusion: The Enduring Legacy of a Molecular Marker

This compound analysis has revolutionized our ability to investigate the human past. As a direct and resilient indicator of fecal pollution, it provides a unique line of evidence that complements traditional archaeological methods. By carefully applying the robust analytical techniques outlined in this guide, researchers can continue to unlock the wealth of information preserved in the molecular record, shedding new light on the demography, behavior, and environmental impact of ancient societies. The continued refinement of these methods, coupled with their integration into multidisciplinary archaeological research, promises to further enhance our understanding of the intricate relationship between humans and their environments throughout history.

References

- 1. A Reassessment of the this compound Biomarker in the Ediacaran With Implications for Dickinsonia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Abstract: FECAL STEROL BIOMARKERS AS INDICATORS OF POPULATION CHANGE: AN EXAMPLE FROM THE CAHOKIA ARCHAEOLOGICAL COMPLEX, MADISON COUNTY, ILLINOIS (2015 GSA Annual Meeting in Baltimore, Maryland, USA (1-4 November 2015)) [gsa.confex.com]

- 3. researchgate.net [researchgate.net]

- 4. Steroid Biomarkers Revisited – Improved Source Identification of Faecal Remains in Archaeological Soil Material - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coprostanol - Wikipedia [en.wikipedia.org]

- 6. Combined quantification of faecal sterols, stanols, stanones and bile acids in soils and terrestrial sediments by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GC–MS analysis of soil faecal biomarkers uncovers mammalian species and the economic management of the archeological site "Le Colombare di Negrar" - PMC [pmc.ncbi.nlm.nih.gov]

Coprostane vs. Coprostanol as Fecal Indicators: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of coprostane and its hydroxylated form, coprostanol, as chemical markers for fecal pollution assessment. The document details their biochemical origins, environmental fate, analytical methodologies, and a comparative analysis of their utility as indicators of fecal contamination.

Introduction: Fecal Steroids as Chemical Indicators

Fecal pollution in environmental matrices poses a significant risk to public health. While microbiological indicators have traditionally been used, chemical markers such as fecal steroids offer advantages in terms of specificity and stability. Among these, coprostanol (5β-cholestan-3β-ol) is the most widely recognized and utilized indicator of human and animal fecal contamination. Its parent compound, this compound (5β-cholestane), is also present in the environment, primarily as a diagenetic product of coprostanol. This guide explores the distinct roles and comparative utility of these two steranes in fecal source tracking.

Biochemical Formation Pathways

Coprostanol is not directly synthesized by humans but is a product of the microbial transformation of cholesterol in the gut of higher mammals. The conversion of cholesterol to coprostanol is a key indicator of fecal origin.

Two primary pathways for the microbial conversion of cholesterol to coprostanol have been proposed:

-

The Indirect Pathway: This pathway involves the initial oxidation of cholesterol to 4-cholesten-3-one, which is then reduced to coprostanone and subsequently to coprostanol.

-

The Direct Pathway: This pathway involves the direct reduction of the double bond in the cholesterol molecule to form coprostanol.

This compound, on the other hand, is not a direct product of gut metabolism. It is primarily formed in the environment through the diagenetic alteration of coprostanol in sediments over geological timescales. This process involves the removal of the hydroxyl group from the coprostanol molecule.

Comparative Analysis: this compound vs. Coprostanol

The utility of this compound and coprostanol as fecal indicators differs significantly based on their formation and stability.

| Feature | Coprostanol | This compound |

| Source | Direct microbial metabolite of cholesterol in the gut. | Primarily a diagenetic product of coprostanol in aged sediments. |

| Indicator of | Recent fecal pollution. | Historical or aged fecal deposits. |

| Abundance in Fresh Feces | High | Very low to absent |

| Environmental Stability | Relatively stable, especially in anoxic conditions, but can degrade.[1] | Highly stable over geological timescales. |

| Analytical Detection | Well-established methods (GC-MS, HPLC). | GC-MS. |

| Primary Application | Assessing recent and ongoing sewage contamination in water and surface sediments. | Paleo-fecal studies and tracing long-term pollution history in sediment cores. |

Quantitative Data Summary

The following tables summarize typical concentrations of coprostanol found in various environmental samples. Data for this compound in fresh samples is scarce due to its formation mechanism.

Table 1: Coprostanol Concentrations in Wastewater and Environmental Samples

| Sample Type | Concentration Range (µg/L or µg/g dry weight) | Reference |

| Raw Sewage | 16.1 - 105 µ g/100 mL | [2] |

| Raw Sewage | ~600 µg/L | [3] |

| Sewage Treatment Plant Effluent | 2.3 - 6.0 mg/L (particulate) | [4] |

| River Water (particulate) | 2.4 mg/L (mean) | [4] |

| Contaminated Sediments | 76 - 3964 ng/g | [5] |

| Contaminated Sediments | 2703 - 27154 ng/g (total sterols) | [5] |

Table 2: Ratios of Fecal Sterols Used for Source Tracking

| Ratio | Indication | Reference |

| Coprostanol / Cholesterol | > 0.2 may indicate fecal contamination | |

| Coprostanol / (Coprostanol + Cholestanol) | Can help differentiate sources | |

| Epicoprostanol / Coprostanol | Indicates the degree of sewage treatment or aging |

Experimental Protocols

The analysis of this compound and coprostanol in environmental samples typically involves extraction, cleanup, derivatization, and instrumental analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation and Extraction

-

Sample Collection: Collect water, wastewater, or sediment samples in appropriate containers and store them at 4°C.

-

Extraction:

-

Water/Wastewater: For a 10 mL sample, perform a liquid-liquid extraction twice with 20 mL of a suitable solvent like ethyl acetate (B1210297) in a separating funnel.

-

Sediment: Use a method like pressurized liquid extraction (PLE) with a solvent such as dichloromethane (B109758) (DCM) or a DCM/methanol mixture for efficient extraction from the solid matrix.

-

-

Solvent Removal: Remove the solvent from the extract under reduced pressure using a rotary evaporator.

-

Residue Collection: Re-dissolve the residue in a small volume (e.g., 1 mL) of the extraction solvent and transfer to a 2 mL glass vial.

Cleanup

For sediment extracts, a cleanup step is often necessary to remove interfering compounds. This can be performed using solid-phase extraction (SPE) with a silica (B1680970) cartridge.

Derivatization

To enhance volatility and thermal stability for GC-MS analysis, the hydroxyl group of coprostanol needs to be derivatized. This compound, lacking a hydroxyl group, does not require derivatization.

-

Drying: Dry the sample extract under a gentle stream of nitrogen gas.

-

Silylation: Add 100 µL of a silylating agent such as N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Reaction: Heat the vial at 100°C for 1 hour to complete the derivatization reaction.

-

Final Volume Adjustment: Adjust the final volume by adding a suitable solvent like ethyl acetate (e.g., 500 µL).

GC-MS Analysis

-

Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Chromatographic Separation: Use a suitable capillary column (e.g., DB-5ms) to separate the analytes. A typical temperature program might be: start at an initial temperature, ramp up to a higher temperature, and hold.

-

Mass Spectrometric Detection: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification of target compounds.

-

Quantification: Use an internal standard (e.g., testosterone) for accurate quantification by comparing the peak area of the analyte to that of the internal standard.[2]

Conclusion

Coprostanol is a robust and widely accepted indicator of recent fecal pollution, directly linked to the microbial metabolism of cholesterol in the gut. Its presence in environmental samples is a clear sign of contamination by human or animal waste. This compound, in contrast, serves as a marker for historical fecal deposition due to its formation through the slow diagenetic alteration of coprostanol in sediments.

For researchers and professionals in drug development and environmental science, the choice between these two indicators depends on the specific research question. For assessing the current state of fecal contamination and the efficacy of wastewater treatment processes, coprostanol is the primary target analyte. For paleoenvironmental reconstructions and long-term pollution studies, the analysis of this compound in sediment cores provides invaluable historical data. The analytical methods, primarily centered around GC-MS, are well-established for the sensitive and specific quantification of these fecal steroids.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. The Use of Coprostanol, Epi-Coprostanol and Cholesterol in Evaluating Potential Sewage Input from Downstream River towards Marine Environment [agris.fao.org]

- 5. Evaluation of Sewage Pollution by Coprostanol in the Sediments from Jinhae Bay, Korea -Korean Journal of Fisheries and Aquatic Sciences | Korea Science [koreascience.kr]

The Ubiquitous Fingerprint: A Technical Guide to Natural Sources of Coprostane in the Environment

An in-depth exploration for researchers, scientists, and drug development professionals on the origins, detection, and significance of the fecal biomarker, coprostane.

Introduction: this compound, a C27 sterane, is a significant biomarker used to trace fecal contamination in the environment. Its primary natural source is the metabolic activity of gut microbiota in higher mammals, particularly humans. This technical guide provides a comprehensive overview of the natural origins of this compound, its formation from cholesterol, its concentrations in various environmental matrices, and the analytical methodologies used for its detection and quantification.

The Genesis of this compound: From Cholesterol to a Fecal Biomarker

This compound (5β-cholestan-3β-ol) is not synthesized directly by mammals. Instead, it is the product of the microbial transformation of cholesterol in the anaerobic environment of the lower gastrointestinal tract.[1] Gut bacteria, particularly species within the Clostridium cluster IV, possess the necessary enzymes to convert cholesterol into coprostanol, the precursor to this compound.[1] This conversion is a key process in human and animal metabolism, leading to the excretion of significant quantities of coprostanol in feces.[2]

Two primary pathways for the biotransformation of cholesterol to coprostanol have been proposed:

-

The Direct Pathway: This pathway involves the direct reduction of the double bond at the C5-C6 position of cholesterol.

-

The Indirect Pathway: This is considered the major pathway and involves a series of enzymatic reactions. Cholesterol is first oxidized to 4-cholesten-3-one, which is then reduced to coprostanone, and finally to coprostanol.

Once excreted into the environment, coprostanol undergoes diagenesis, a process of chemical and physical alteration, which converts it into the more stable this compound. This stability allows this compound to persist in sediments and soils for extended periods, making it a reliable long-term indicator of past fecal pollution.[3]

Quantitative Data on this compound Concentrations

The concentration of this compound and its precursor, coprostanol, varies significantly depending on the source and the environmental matrix. The following tables summarize quantitative data from various studies.

Table 1: Coprostanol Concentrations in Fecal Matter

| Source | Coprostanol Concentration (μg/g dry weight) | Reference |

| Human | 4000 - 10000 | --INVALID-LINK-- |

| Pig | 1500 - 5000 | --INVALID-LINK-- |

| Cow | 50 - 500 | --INVALID-LINK-- |

| Sheep | 100 - 600 | --INVALID-LINK-- |

| Chicken | < 10 | --INVALID-LINK-- |

Table 2: Coprostanol Concentrations in Sewage and Sludge

| Sample Type | Coprostanol Concentration | Reference |

| Raw Sewage | 50 - 1500 μg/L | --INVALID-LINK-- |

| Primary Sludge | 100 - 500 mg/kg dry weight | --INVALID-LINK-- |

| Treated Wastewater Effluent | 1 - 50 μg/L | --INVALID-LINK-- |

Table 3: this compound/Coprostanol Concentrations in Environmental Matrices

| Environmental Matrix | Concentration Range (ng/g dry weight) | Notes | Reference |

| Contaminated Marine Sediments | 100 - 100,000 | Concentrations vary with proximity to sewage outfalls. | --INVALID-LINK-- |

| Freshwater Sediments | 50 - 50,000 | Reflects inputs from wastewater treatment plants and agricultural runoff. | --INVALID-LINK-- |

| Contaminated Soils | 10 - 1,000 | Can indicate historical application of sewage sludge or manure. | --INVALID-LINK-- |

Fecal Source Tracking using Sterol Ratios

Distinguishing between human and herbivorous animal fecal contamination is crucial for effective environmental management. This can be achieved by analyzing the ratios of different fecal sterols. The most commonly used ratio is that of coprostanol to cholestanol (B8816890) (5α-cholestan-3β-ol).

-

Coprostanol / (Coprostanol + Cholestanol) Ratio:

-

> 0.7: Generally indicative of sewage contamination from human sources.

-

< 0.3: Suggests a predominance of biogenic sterols or fecal matter from herbivores.[4]

-

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in environmental samples requires a multi-step analytical procedure. The most widely accepted method is gas chromatography-mass spectrometry (GC-MS).

Sample Preparation and Extraction

-

Sample Collection: Collect sediment, soil, or water samples using appropriate, clean sampling equipment to avoid cross-contamination.

-

Freeze-Drying: Lyophilize sediment and soil samples to remove water.

-

Soxhlet Extraction: Extract the dried sample with a solvent mixture, typically dichloromethane:methanol (2:1 v/v), for 18-24 hours.[5][6]

-

Saponification: To hydrolyze esterified sterols, the extract is saponified by refluxing with methanolic potassium hydroxide.

-

Liquid-Liquid Extraction: The saponified extract is then subjected to liquid-liquid extraction with a non-polar solvent like hexane (B92381) to isolate the neutral lipid fraction containing the sterols.

Purification and Derivatization

-

Column Chromatography: The lipid extract is cleaned up and fractionated using column chromatography packed with silica (B1680970) gel or alumina.

-

Derivatization: To increase their volatility for GC analysis, the hydroxyl groups of the sterols are derivatized to form trimethylsilyl (B98337) (TMS) ethers. This is typically achieved by reacting the extract with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[7][8]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injection: An aliquot of the derivatized sample is injected into the GC-MS system.

-

Separation: The different sterols are separated based on their boiling points and interactions with the GC column (e.g., a DB-5ms capillary column).

-

Detection and Quantification: As the separated compounds elute from the column, they are ionized and fragmented in the mass spectrometer. This compound is identified by its characteristic mass spectrum and retention time. Quantification is performed by comparing the peak area of the target analyte to that of an internal standard.

Conclusion

This compound is an invaluable biomarker for identifying and quantifying fecal pollution in the environment. Its origin from the microbial transformation of cholesterol in the gut of higher mammals, coupled with its environmental persistence, allows for the reliable assessment of both recent and historical contamination events. The analytical methods, particularly GC-MS, provide the sensitivity and specificity required for accurate quantification in complex environmental matrices. The use of sterol ratios further enhances the utility of this compound analysis by enabling the differentiation of pollution sources. This technical guide provides a foundational understanding for researchers and professionals working to monitor and mitigate the impacts of fecal contamination in our ecosystems.

References

- 1. A Reassessment of the this compound Biomarker in the Ediacaran With Implications for Dickinsonia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cholesterol-to-Coprostanol Conversion by the Gut Microbiota: What We Know, Suspect, and Ignore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Combined quantification of faecal sterols, stanols, stanones and bile acids in soils and terrestrial sediments by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fecal stanols show simultaneous flooding and seasonal precipitation change correlate with Cahokia’s population decline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. schroeder.labs.wisc.edu [schroeder.labs.wisc.edu]

- 8. researchgate.net [researchgate.net]

Stability of Coprostane in Anaerobic Sediments: A Technical Guide

Affiliation: Google Research

Abstract

Coprostane (5β-cholestan-3β-ol), a fecal stanol produced by the microbial hydrogenation of cholesterol in the vertebrate gut, is a widely utilized biomarker for tracing sewage contamination in environmental and paleoenvironmental studies. Its utility as a reliable proxy is fundamentally dependent on its long-term stability and persistence in depositional environments. This technical guide provides a comprehensive overview of the stability of this compound in anaerobic sediments, targeting researchers, environmental scientists, and professionals in related fields. It covers the formation of this compound, its diagenetic pathways, factors influencing its preservation, and detailed analytical protocols. Quantitative data from various studies are summarized to provide a comparative basis for its degradation potential, and key biochemical and experimental workflows are visualized to facilitate understanding. While this compound exhibits remarkable stability under anoxic conditions, persisting for millennia, this guide also explores the known anaerobic degradation pathways that can lead to its eventual transformation.

Introduction

This compound, and its precursor coprostanol, are 5β-stanols that serve as direct molecular evidence of fecal inputs into aquatic and terrestrial environments.[1] Unlike fecal indicator bacteria, which have limited survival times, these lipid biomarkers can be preserved in the sediment record for hundreds to thousands of years, offering a window into past demographic shifts, agricultural practices, and pollution histories.[1][2] The persistence of this compound is particularly pronounced in anaerobic sediments, where the absence of oxygen limits microbial degradation pathways that would otherwise rapidly break down the sterol structure.[2] This guide delves into the core principles governing the stability of this compound, providing the technical details necessary for its accurate interpretation as a fecal biomarker.

Formation and Deposition of this compound

The journey of this compound begins in the anaerobic environment of the vertebrate gut. Here, commensal bacteria, such as those from the genus Eubacterium, metabolize cholesterol, a primary sterol in animal tissues.[3] This biotransformation is not a simple reduction but follows a more complex pathway.

Biochemical Pathway of Coprostanol Formation

The predominant pathway for the conversion of cholesterol to coprostanol is an indirect route involving intermediate compounds. This process is initiated by the oxidation and isomerization of cholesterol to form cholest-4-en-3-one. This intermediate is then sequentially reduced to produce coprostanone and finally coprostanol.[3] A direct reduction of the cholesterol double bond is also proposed but considered a minor pathway.[1]

Below is a diagram illustrating the primary anaerobic conversion pathway of cholesterol to coprostanol.

Caption: Anaerobic conversion of cholesterol to coprostanol by gut microbiota.

Upon excretion, coprostanol, being hydrophobic, adsorbs onto particulate matter and is deposited in sediments. In the sediment column, over geological timescales, the hydroxyl group (-OH) at the C-3 position of coprostanol is lost in a process known as diagenesis, resulting in the formation of the fully saturated hydrocarbon, this compound (5β-cholestane). For the purposes of this guide, "this compound stability" will encompass the persistence of both coprostanol and its diagenetic product, this compound.

Stability and Degradation in Anaerobic Sediments

The stability of this compound in anaerobic sediments is a key factor in its application as a long-term biomarker. The absence of molecular oxygen prevents the oxygenase-dependent reactions that are primarily responsible for the cleavage of the sterane ring structure in aerobic environments.[1]

Factors Influencing Stability

Several environmental factors within anaerobic sediments influence the long-term preservation of this compound:

-

Anoxia/Redox Potential: The primary factor for preservation is the lack of oxygen. Strongly reducing conditions (negative redox potential) inhibit aerobic microbial degradation pathways.

-

Temperature: Lower temperatures, such as those found in high-latitude environments or deep-water sediments, slow down all microbial activity, further enhancing preservation.

-